molecular formula C15H14ClN3O3S B2423643 (E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide CAS No. 946205-94-3

(E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide

Cat. No.: B2423643
CAS No.: 946205-94-3
M. Wt: 351.81
InChI Key: NHGVIMJARQFZGZ-BMRADRMJSA-N
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Description

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. Benzo[d]thiazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would include a benzo[d]thiazole core with various substituents. The exact structure would depend on the positions and nature of these substituents .


Chemical Reactions Analysis

Benzo[d]thiazoles can undergo various chemical reactions, including substitutions and additions, depending on the substituents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, and stability would be influenced by the nature and position of the substituents .

Scientific Research Applications

Antimicrobial and Antitumor Activity

  • Novel heterocyclic compounds derived from benzothiazole structures have been synthesized and shown to possess anti-inflammatory, analgesic, and antimicrobial activities. These compounds have been evaluated as cyclooxygenase inhibitors, demonstrating significant activity, particularly in terms of COX-2 selectivity, analgesic, and anti-inflammatory effects (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
  • Another study focused on the synthesis of new pyridine derivatives incorporating benzothiazole, showing variable and modest antimicrobial activity against different bacterial and fungal strains (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

Corrosion Inhibition

  • Benzothiazole derivatives have been studied for their effectiveness as corrosion inhibitors for carbon steel in acidic environments. These compounds demonstrate the ability to adsorb onto surfaces and provide protection against corrosion, suggesting applications in materials science and engineering (Zhiyong Hu, Meng Yan-bin, Xuemei Ma, et al., 2016).

Antiprotozoal and Antiviral Properties

  • Thiazolides, including nitazoxanide and its derivatives, have shown a broad spectrum of activity against various pathogens, including helminths, protozoa, bacteria, and viruses. These compounds have multiple mechanisms of action and potential applications in treating infectious diseases (A. Hemphill, N. Müller, Joachim Müller, 2012).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Some benzo[d]thiazoles act by inhibiting certain enzymes .

Future Directions

Benzo[d]thiazoles are a focus of ongoing research due to their wide range of biological activities. Future research may explore new synthetic methods, novel derivatives, and additional biological applications .

Properties

IUPAC Name

N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3S/c1-9-7-12(22-18-9)14(20)17-15-19(5-6-21-2)11-4-3-10(16)8-13(11)23-15/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGVIMJARQFZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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